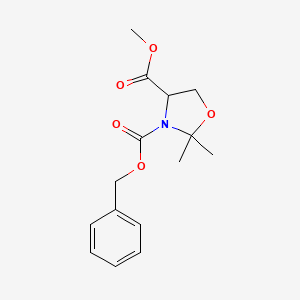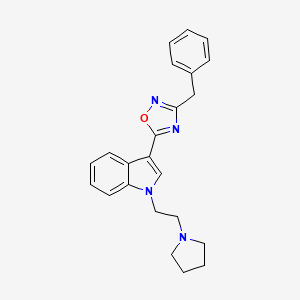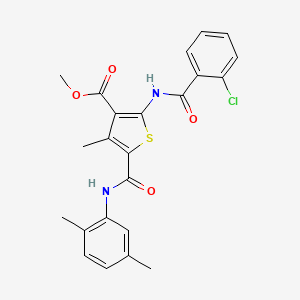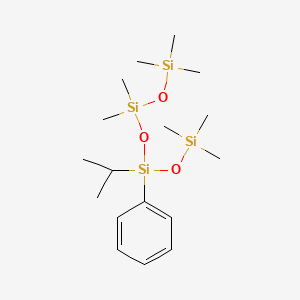
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is a chemical compound with the molecular formula C11H24NaO9P. It is also known by its IUPAC name, sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate. This compound is characterized by its multiple ether linkages and a phosphonate group, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium-2,5,8,11,14-Pentaoxahexadecan-16-yl-hydrogenphosphonat beinhaltet typischerweise die Reaktion von 2,5,8,11,14-Pentaoxahexadecan-16-ol mit Phosphorsäure oder deren Derivaten. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Phosphonatesters sicherzustellen. Das allgemeine Reaktionsschema kann wie folgt dargestellt werden:
[ \text{2,5,8,11,14-Pentaoxahexadecan-16-ol} + \text{Phosphorsäure} \rightarrow \text{Natrium-2,5,8,11,14-Pentaoxahexadecan-16-yl-hydrogenphosphonat} ]
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess beinhaltet in der Regel Schritte wie:
Reaktantenvorbereitung: Sicherung einer hohen Reinheit von 2,5,8,11,14-Pentaoxahexadecan-16-ol und Phosphorsäure.
Reaktionskontrolle: Einhaltung optimaler Temperatur- und pH-Bedingungen zur Maximierung der Ausbeute.
Reinigung: Verwendung von Techniken wie Kristallisation oder Chromatographie zur Reinigung des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
Natrium-2,5,8,11,14-Pentaoxahexadecan-16-yl-hydrogenphosphonat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Phosphonatgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um den entsprechenden Alkohol und Phosphorsäurederivate zu liefern.
Häufige Reagenzien und Bedingungen
Nucleophile: Häufige Nucleophile wie Amine oder Alkohole können mit der Phosphonatgruppe reagieren.
Hydrolysemittel: Saure oder basische Lösungen werden für Hydrolysereaktionen verwendet.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Je nach Nucleophil können verschiedene substituierte Phosphonate gebildet werden.
Hydrolyseprodukte: Die Hauptprodukte sind 2,5,8,11,14-Pentaoxahexadecan-16-ol und Phosphorsäurederivate.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles like amines or alcohols can react with the phosphonate group.
Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: The primary products are 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Natrium-2,5,8,11,14-Pentaoxahexadecan-16-yl-hydrogenphosphonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird in der Untersuchung von Enzymmechanismen und als potenzieller Inhibitor von Phosphatasen eingesetzt.
Medizin: Wird wegen seines Potenzials in Medikamententrägersystemen untersucht, da es stabile Komplexe mit verschiedenen Medikamenten bilden kann.
Industrie: Wird bei der Formulierung von Spezialchemikalien und als Additiv in verschiedenen industriellen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Natrium-2,5,8,11,14-Pentaoxahexadecan-16-yl-hydrogenphosphonat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Phosphonatgruppe kann Phosphatgruppen nachahmen, wodurch die Verbindung die Aktivität von Enzymen, die Phosphatsubstrate erkennen, hemmen oder modulieren kann. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen und zu Veränderungen der Zellfunktionen führen.
Wirkmechanismus
The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5,8,11,14-Pentaoxahexadecan-16-ol: Ein Vorläufer bei der Synthese der Phosphonatverbindung.
Pentaethylenglykolmonomethylether: Teilt ähnliche Etherbindungen, aber es fehlt die Phosphonatgruppe.
Einzigartigkeit
Natrium-2,5,8,11,14-Pentaoxahexadecan-16-yl-hydrogenphosphonat ist einzigartig aufgrund seiner Kombination aus Etherbindungen und einer Phosphonatgruppe. Diese Struktur verleiht spezifische chemische Eigenschaften, wie z. B. Wasserlöslichkeit und die Fähigkeit, stabile Komplexe mit verschiedenen Molekülen zu bilden, was es in verschiedenen Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C11H24NaO8P+ |
|---|---|
Molekulargewicht |
338.27 g/mol |
InChI |
InChI=1S/C11H23O8P.Na/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-20(12)13;/h2-11H2,1H3;/p+1 |
InChI-Schlüssel |
AUSJJTNSVXEXLR-UHFFFAOYSA-O |
Kanonische SMILES |
COCCOCCOCCOCCOCCO[P+](=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)
![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)








